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molecular formula C8H7FN4 B046956 2,4-Diamino-5-fluoroquinazoline CAS No. 119584-70-2

2,4-Diamino-5-fluoroquinazoline

Cat. No. B046956
M. Wt: 178.17 g/mol
InChI Key: ZFIDHZVBIBPRBQ-UHFFFAOYSA-N
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Patent
US06248771B1

Procedure details

A solution of phenol (optionally substituted) in dimethyl suiphoxide was added to a stirred mixture of potassium tert-butoxide in dimethyl suiphoxide at room temperature. After 15 minutes 2,4-diamino-5-fluoroquinazoline was added all at once (as the solid) and the mixture was heated to ca 50° C. for 7 hours. After cooling to room temperature the suspension was diluted with water, the solid collected by is filtration, washed, recrystallized from ethanol or n-butyl acetate and dried at 50° C. in vacuo. In particular, 4-Amino-5-fluoroquinazoline was prepared from 2,6-difluorobenzonitrile (Lancaster, Acros) according to the published method (J. Heterocyclic. Chem. 28, 1357 (1991)).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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Reaction Step Two
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Reaction Step Three
[Compound]
Name
Heterocyclic
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Reaction Step Six

Identifiers

REACTION_CXSMILES
C1(O)C=CC=CC=1.CC(C)([O-])C.[K+].N[C:15]1[N:24]=[C:23]([NH2:25])[C:22]2[C:17](=[CH:18][CH:19]=[CH:20][C:21]=2[F:26])[N:16]=1>CS(C)=O.O>[NH2:25][C:23]1[C:22]2[C:17](=[CH:18][CH:19]=[CH:20][C:21]=2[F:26])[N:16]=[CH:15][N:24]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C
Step Three
Name
Quantity
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Type
reactant
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NC1=NC2=CC=CC(=C2C(=N1)N)F
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Name
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reactant
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Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated to ca 50° C. for 7 hours
Duration
7 h
CUSTOM
Type
CUSTOM
Details
the solid collected
FILTRATION
Type
FILTRATION
Details
filtration
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol or n-butyl acetate
CUSTOM
Type
CUSTOM
Details
dried at 50° C. in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=NC2=CC=CC(=C12)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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